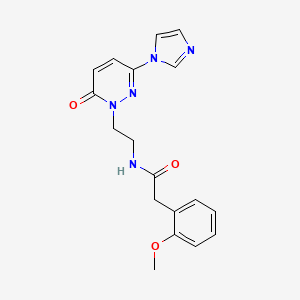

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-26-15-5-3-2-4-14(15)12-17(24)20-9-11-23-18(25)7-6-16(21-23)22-10-8-19-13-22/h2-8,10,13H,9,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDYAHDGKNNVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that features multiple heterocyclic structures, including an imidazole ring and a pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 365.4 g/mol. The structural complexity arises from the combination of various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅O₃ |

| Molecular Weight | 365.4 g/mol |

| Structural Features | Imidazole, Pyridazine, Methoxyphenyl |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds with imidazole and pyridazine rings have shown the ability to inhibit specific enzymes, which may be relevant for cancer treatment or anti-inflammatory responses.

- Receptor Interaction : The compound may interact with various cellular receptors, influencing signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical in tumor proliferation .

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound in various therapeutic applications:

- Antitumor Activity : Research has shown that imidazole-containing compounds can suppress tumor growth in xenograft models, indicating their potential as anticancer agents .

- Anti-inflammatory Effects : Compounds featuring pyridazine rings have demonstrated significant anti-inflammatory properties in preclinical models, suggesting that this compound may also exhibit similar effects.

- Antimicrobial Properties : The presence of the imidazole ring often correlates with antimicrobial activity, making this compound a candidate for further investigation in infectious disease treatment.

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique biological activities associated with this compound versus structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Imidazole ring | Antimicrobial |

| Compound B | Pyridazine core | Antitumor |

| Compound C | Dioxole unit | Anti-inflammatory |

| Target Compound | Imidazole & Pyridazine | Potential multi-target agent |

Q & A

Basic: What analytical techniques are essential to confirm the identity and purity of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide?

Answer:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.0 ppm) .

- Mass Spectrometry (MS): Validates molecular weight via [M+H]+ peaks (e.g., HRMS for accurate mass matching) .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N–H stretches at ~3260 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays) .

Advanced: How can synthetic routes for this compound be optimized to improve yield and scalability?

Answer:

- Multi-step optimization: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation (e.g., Cu(OAc)₂ in tert-butanol/water, 6–8 hours) .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance coupling reactions between pyridazinone and imidazole moieties .

- Temperature control: Maintain 0–5°C during acyl chloride formation to minimize side reactions .

- Workup strategies: Ethyl acetate extraction and ethanol recrystallization improve purity .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

- Antimicrobial screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory activity: COX-2 inhibition assays using ELISA .

Advanced: How can contradictory data on bioactivity (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

- Standardize protocols: Use identical cell lines, passage numbers, and assay conditions (e.g., 48-hour incubation for MTT) .

- Control for solvent effects: Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

- SAR analysis: Compare analogs (e.g., methoxy vs. chloro substituents) to identify structure-activity trends .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina to model binding to enzymes (e.g., kinases, cytochrome P450) .

- Pharmacophore mapping: Identify critical interactions (e.g., hydrogen bonds with imidazole N-atoms) .

- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

Basic: How should stability studies be designed for this compound under physiological conditions?

Answer:

- pH-dependent degradation: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor via HPLC .

- Light/oxidation sensitivity: Expose to UV light (254 nm) and H₂O₂ (3%) to assess photodegradation/oxidation pathways .

- Plasma stability: Incubate in human plasma (37°C, 1 hour); quantify parent compound via LC-MS .

Advanced: What strategies address low solubility in aqueous media for in vivo studies?

Answer:

- Prodrug design: Introduce phosphate esters at the pyridazinone oxygen for enhanced hydrophilicity .

- Nanoformulation: Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

- Co-solvent systems: Prepare stock solutions in DMSO/PEG-400 (1:4 v/v) for IP/IV administration .

Advanced: How can metabolomics identify key metabolites and metabolic pathways?

Answer:

- LC-HRMS/MS: Profile liver microsomal incubations (human/rat) to detect phase I/II metabolites .

- Isotope labeling: Use ¹⁴C-labeled compound to trace metabolic fate in urine/feces .

- Enzyme inhibition: Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify involved enzymes .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods for acyl chloride steps .

- Waste disposal: Neutralize acidic/basic residues before disposal .

- Acute toxicity screening: Perform OECD 423 tests on rodents prior to in vivo studies .

Advanced: How can crystallography resolve structural ambiguities in polymorphic forms?

Answer:

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., ethanol/water) to determine absolute configuration .

- PXRD: Compare experimental vs. simulated patterns to identify polymorphs .

- Thermal analysis: DSC/TGA detects phase transitions (e.g., melting points, decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.